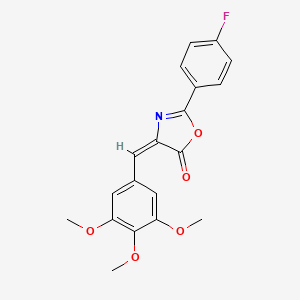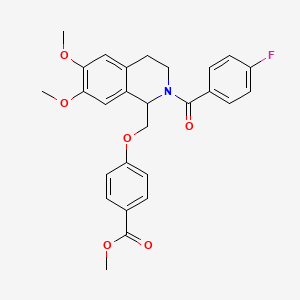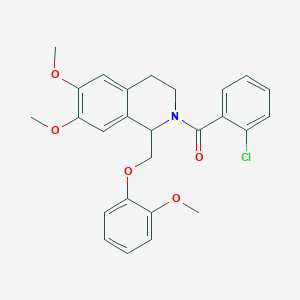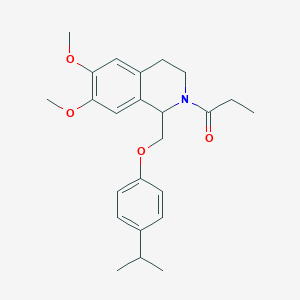![molecular formula C26H21FN4O2 B11215332 N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215332.png)
N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with dimethoxyphenyl, fluorophenyl, and phenyl groups
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the substituent groups. Common reagents used in the synthesis include dimethoxybenzylamine, fluorobenzene, and phenylboronic acid. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl groups.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a similar core structure but differs in the substituent groups, which can lead to variations in its chemical reactivity and biological activity.
N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine: Another related compound with a thieno[2,3-d]pyrimidine core, which may exhibit different pharmacological properties.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound features an additional ethyl group, potentially altering its interaction with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C26H21FN4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21FN4O2/c1-32-22-13-10-19(14-23(22)33-2)30-25-24-21(17-6-4-3-5-7-17)15-31(26(24)29-16-28-25)20-11-8-18(27)9-12-20/h3-16H,1-2H3,(H,28,29,30) |
InChI Key |
JSGMOJMNEAAISV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Chloro-6-fluorophenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11215249.png)
![6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215258.png)
![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B11215262.png)

![ethyl 4-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate](/img/structure/B11215275.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215289.png)


![1-(2,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215299.png)
![5-[(5-acetyl-2-methoxybenzyl)sulfanyl]-6-(furan-2-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11215306.png)
![9-Chloro-5-(3-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215313.png)

![9-Chloro-5-(3,4-difluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215327.png)
